
Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It contains a thiazolidine ring, a pyridyl group, and a pentyl chain, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 3,5-dichloro-2-pyridyl alcohol with a pentyl halide to form the intermediate 3,5-dichloro-2-pyridyloxy pentyl compound. This intermediate is then reacted with thiazolidine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted pyridyl or thiazolidine compounds.
科学的研究の応用
Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyl)thiopentyl)-, hydrochloride
- 3,5-Dichloro-2-pyridyl hydrazine
- 3,5-Dichloro-2-pyridyl alcohol
Uniqueness
Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyloxy)pentyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
41287-81-4 |
|---|---|
分子式 |
C13H19Cl3N2OS |
分子量 |
357.7 g/mol |
IUPAC名 |
3-[5-(3,5-dichloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2OS.ClH/c14-11-8-12(15)13(16-9-11)18-6-3-1-2-4-17-5-7-19-10-17;/h8-9H,1-7,10H2;1H |
InChIキー |
PMMGJFAJXQRKGJ-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1CCCCCOC2=C(C=C(C=N2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


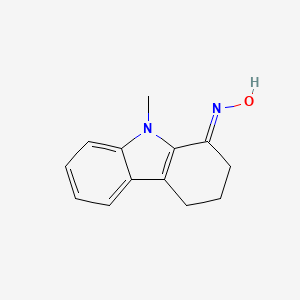
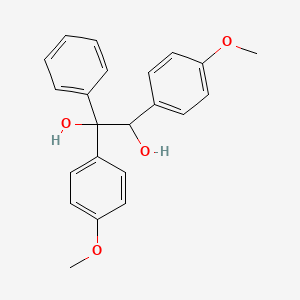
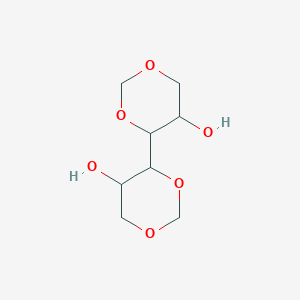
![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
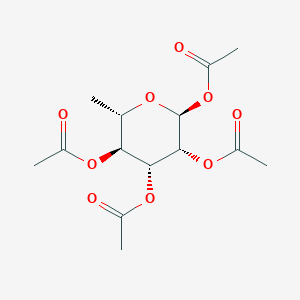
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)
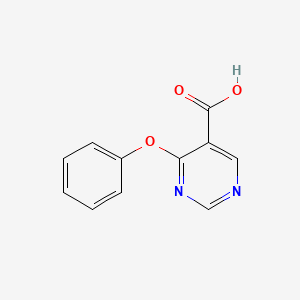
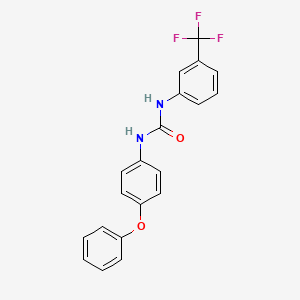
![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
